![molecular formula C18H14FN3O2 B2425115 N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide CAS No. 1396684-80-2](/img/structure/B2425115.png)
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminopyrimidine derivatives, involves several steps. These steps include ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The InChI code for a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is 1S/C10H8FN3O/c11-8-3-1-2-4-9(8)15-10-13-5-7(12)6-14-10/h1-6H,12H2 . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical form of a similar compound, 2-(2-fluorophenoxy)pyrimidin-5-amine, is solid .Scientific Research Applications
Fluorinated Pyrimidines in Oncology Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been a cornerstone in the treatment of various solid tumors for over four decades. These compounds are designed to interfere with DNA and RNA synthesis, thus inhibiting tumor growth. The pharmacology of 5-FU has been extensively reviewed, highlighting its combination with other drugs to enhance therapeutic efficacy and reduce toxicity (Grem, 2000).
Advancements in Fluorine Chemistry Recent developments in fluorine chemistry have contributed to the precise use of fluorinated pyrimidines in cancer treatment. Innovative methods for synthesizing these compounds, including the incorporation of isotopes for studying metabolism and biodistribution, have been explored. This progress supports the tailored use of fluorinated pyrimidines for therapeutic purposes, highlighting their potential in personalized medicine (Gmeiner, 2020).
Biochemical Modulation in Chemotherapy The interaction between fluorouracil and modulators like N-(phosphonacetyl)-L-aspartate (PALA) exemplifies the biochemical modulation approach in chemotherapy. This strategy aims to enhance the therapeutic impact of fluorouracil, demonstrating the importance of dosage and timing in drug combinations for achieving desired biochemical and therapeutic outcomes (Martin & Kemeny, 1992).
Hybrid Catalysts in Drug Synthesis The synthesis of compounds with pyrimidine scaffolds, including those with fluorine substitutions, often employs hybrid catalysts. These catalysts facilitate the development of novel drug molecules by enabling efficient and selective synthetic pathways. Research on hybrid catalysts underscores the versatility and potential of pyrimidine-based compounds in drug discovery (Parmar et al., 2023).
Mechanism of Action
Target of Action
Similar 2-aminopyrimidine derivatives have shown significant activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense , and malaria, such as Plasmodium falciparum NF54 .
Mode of Action
It’s known that similar compounds interact with their targets to inhibit their growth and proliferation .
Result of Action
Similar compounds have shown significant antitrypanosomal and antiplasmodial activities .
properties
IUPAC Name |
N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-8-4-5-9-16(15)24-18-20-11-14(12-21-18)22-17(23)10-13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNNQFQOBXFIFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.